molecular formula C9H20Cl2N2 B6260751 1-cyclopropyl-N-methylpiperidin-4-amine dihydrochloride CAS No. 2172544-49-7

1-cyclopropyl-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B6260751
CAS No.: 2172544-49-7
M. Wt: 227.2
InChI Key:
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Description

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom.

Preparation Methods

The synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine dihydrochloride typically involves the following steps:

    N-Methylation: The methylation of the nitrogen atom in the piperidine ring.

    Formation of the dihydrochloride salt: This is achieved by reacting the amine with hydrochloric acid.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The cyclopropyl and N-methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2172544-49-7

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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